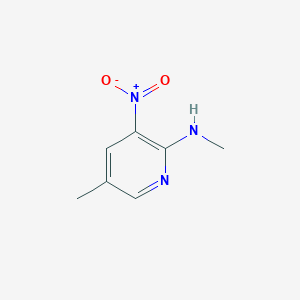

2-Methylamino-5-methyl-3-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylamino-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, and the subsequent amination step may involve reagents like methylamine.

Industrial Production Methods: Industrial production methods for 2-Methylamino-5-methyl-3-nitropyridine are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the methylamino group.

Major Products:

Reduction: The major product of the reduction reaction is 2-Methylamino-5-methyl-3-aminopyridine.

Substitution: The products of substitution reactions vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Methylamino-5-methyl-3-nitropyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylamino-5-methyl-3-nitropyridine is not well-documented. its chemical structure suggests that it could interact with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group could participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-3-methyl-5-nitropyridine

- 2-Amino-4-methyl-5-nitropyridine

- 2-Ethylamino-5-methyl-3-nitropyridine

Comparison: Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications .

Biologische Aktivität

2-Methylamino-5-methyl-3-nitropyridine (MMNP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MMNP, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7H9N3O2

IUPAC Name : N,5-dimethyl-3-nitropyridin-2-amine

Molecular Weight : 167.17 g/mol

CAS Number : 106690-38-4

The structure of MMNP includes a nitro group at the 3-position and a methylamino group at the 5-position of the pyridine ring, which are critical for its biological activity.

The biological activity of MMNP is believed to be mediated through several mechanisms:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

- Hydrogen Bonding : The methylamino group can participate in hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions.

- Substitution Reactions : MMNP can engage in substitution reactions that modify its biological profile and enhance its pharmacological properties.

Biological Activities

Research indicates that MMNP exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that MMNP has antimicrobial properties against certain bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Some derivatives of MMNP have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, suggesting potential as a chemotherapeutic agent .

- Neuropharmacological Effects : There is emerging evidence that MMNP may influence neurotransmitter systems, which could have implications for treating neurological disorders. Its interaction with tropomyosin receptor kinases (Trk) has been explored, indicating a possible role in neuroprotection .

Case Studies and Research Findings

Several studies have highlighted the versatility and potential applications of MMNP:

- Synthesis and Functionalization : A study demonstrated the efficient synthesis of MMNP derivatives through selective nitration and amination processes. These derivatives were evaluated for their biological activities, revealing enhanced potency compared to the parent compound .

- Structure-Activity Relationship (SAR) : Research focused on modifying the methylamino group and the nitro group to assess their impact on biological activity. Variations in these groups resulted in significant changes in potency against specific targets, emphasizing the importance of chemical modifications in drug design.

- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and efficacy of MMNP derivatives. Results indicated promising bioavailability and therapeutic effects, warranting further investigation into their clinical potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Amino-5-methyl-3-nitropyridine | Antimicrobial | Lacks methylamino substitution |

| 2-Ethylamino-5-methyl-3-nitropyridine | Anticancer potential | Enhanced lipophilicity |

| 2-Methylamino-4-methyl-5-nitropyridine | Neuropharmacological effects | Different substitution pattern |

Eigenschaften

IUPAC Name |

N,5-dimethyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLFFKOFUWNPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546405 |

Source

|

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-38-4 |

Source

|

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.